molecular formula C9H13ClN2 B1466696 4-Chloro-6-isobutyl-2-methylpyrimidine CAS No. 1493477-07-8

4-Chloro-6-isobutyl-2-methylpyrimidine

Cat. No. B1466696
CAS RN: 1493477-07-8
M. Wt: 184.66 g/mol
InChI Key: VQOGEPXZWBZDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-isobutyl-2-methylpyrimidine (CIMP) is an organic compound belonging to the class of pyrimidines. It is a colorless solid that is soluble in water and organic solvents. CIMP is a versatile and versatile building block for organic synthesis and has been used in various scientific and medical applications. In particular, CIMP has been used in the synthesis of drugs, dyes, and other compounds.

Scientific Research Applications

1. Pharmaceutical Synthesis and Process Chemistry

4-Chloro-6-isobutyl-2-methylpyrimidine serves as a crucial intermediate in pharmaceutical synthesis. Its derivatives, such as 4,6-dichloro-2-methylpyrimidine, are fundamental in synthesizing anticancer drugs like dasatinib. Researchers have optimized the synthesis processes, investigating various reaction conditions, catalysts, and solvents to maximize yield and purity, which is pivotal for the pharmaceutical industry's development and production of effective cancer therapeutics (Guo Lei-ming, 2012).

2. Molecular Structure and Chemical Analysis

The molecular structure and chemical properties of this compound derivatives are extensively studied using techniques like FT-IR, FT-Raman, and NMR spectroscopy. Detailed investigations into the molecular structure help in understanding the reactivity, stability, and potential biological activity of these compounds. For instance, studies have been conducted on the crystal and molecular structures of related compounds, confirming computationally predicted restricted rotation and providing insights into the molecular behavior in different states (L. Odell et al., 2007).

3. Antitumor and Antibacterial Agents

Derivatives of this compound have shown potential as antitumor and antibacterial agents. New α-aminophosphonates containing the 4-chloro-6-methylpyrimidin-2-amino pharmacophore have been synthesized and demonstrated significant growth inhibition against specific cancer cell lines. This indicates the potential application of these compounds in developing novel anticancer drugs (Gajjala Raghavendra Reddy et al., 2020). Additionally, new classes of substituted pyrimidines have been synthesized and evaluated for their antibacterial activity, showing promising results as potential antibacterial agents (Y. Etemadi et al., 2016).

properties

IUPAC Name

4-chloro-2-methyl-6-(2-methylpropyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-6(2)4-8-5-9(10)12-7(3)11-8/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOGEPXZWBZDOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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